molecular formula C19H19BrN2O2S B11559296 O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate

Cat. No.: B11559296
M. Wt: 419.3 g/mol
InChI Key: CFKYDSWIQSJODI-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE is a complex organic compound that features a piperidine ring, a carbamoyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl isocyanate with phenyl piperidine-1-carbothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-BROMOPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-CHLOROPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE
  • 3-[(4-FLUOROPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE

Uniqueness

3-[(4-BROMOPHENYL)CARBAMOYL]PHENYL PIPERIDINE-1-CARBOTHIOATE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- counterparts. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C19H19BrN2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

O-[3-[(4-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate

InChI

InChI=1S/C19H19BrN2O2S/c20-15-7-9-16(10-8-15)21-18(23)14-5-4-6-17(13-14)24-19(25)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23)

InChI Key

CFKYDSWIQSJODI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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